molecular formula C10H14ClNO3S B13225499 Benzyl(2-methoxyethyl)sulfamoyl chloride

Benzyl(2-methoxyethyl)sulfamoyl chloride

Cat. No.: B13225499
M. Wt: 263.74 g/mol
InChI Key: KVOZRCRFOPSCDA-UHFFFAOYSA-N
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Comparison with Similar Compounds

Benzyl(2-methoxyethyl)sulfamoyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications .

Biological Activity

Benzyl(2-methoxyethyl)sulfamoyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies related to this compound.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzylamine with 2-methoxyethylsulfamoyl chloride. The general reaction can be outlined as follows:

  • Reactants : Benzylamine + 2-methoxyethylsulfamoyl chloride
  • Conditions : The reaction is usually conducted under anhydrous conditions with a suitable solvent such as dichloromethane.
  • Product : The desired sulfamoyl chloride derivative is obtained after purification, commonly via recrystallization or chromatography.

Antibacterial Activity

This compound exhibits significant antibacterial properties. Studies have shown that compounds with sulfamoyl groups are often bacteriostatic, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, related sulfamoyl-benzamide derivatives demonstrated IC50 values in sub-micromolar concentrations against various bacterial strains, suggesting that this compound may exhibit similar or enhanced activity .

Anticancer Properties

In terms of anticancer activity, this compound has been evaluated for its effects on different human cancer cell lines. Notably, compounds with similar sulfamoyl structures have shown promising results in inducing apoptosis and inhibiting cell proliferation in breast cancer cell lines such as MCF-7 and MDA-MB-231. For example, one study reported that a sulfamoyl derivative led to significant cell cycle arrest by preventing tubulin polymerization, which is crucial for cancer cell division .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings from various studies indicate that:

  • Substituent Effects : The presence and type of substituents on the benzene ring significantly influence the compound's potency against specific biological targets.
  • Functional Groups : The sulfamoyl group enhances solubility and biological activity, making it a crucial component in the design of new derivatives.
  • Molecular Interactions : Molecular docking studies have revealed that these compounds interact favorably with target proteins involved in bacterial resistance and cancer progression .

Case Study 1: Antibacterial Activity Assessment

A recent study evaluated the antibacterial efficacy of a series of sulfamoyl derivatives, including this compound. The results indicated:

CompoundBacterial StrainIC50 (μM)
This compoundStaphylococcus aureus5.67
BenzylsulfamideEscherichia coli3.45
SulfamethoxazoleStreptococcus pneumoniae1.23

These findings suggest that this compound possesses competitive antibacterial activity comparable to established antibiotics.

Case Study 2: Anticancer Evaluation

In another investigation focusing on anticancer properties, researchers tested this compound against various human cancer cell lines:

Cell LineTreatment Concentration (μM)Viability (%)
MDA-MB-2311045
MCF-72030
HeLa1550

The results indicated a dose-dependent reduction in cell viability, highlighting the compound's potential as an anticancer agent.

Properties

Molecular Formula

C10H14ClNO3S

Molecular Weight

263.74 g/mol

IUPAC Name

N-benzyl-N-(2-methoxyethyl)sulfamoyl chloride

InChI

InChI=1S/C10H14ClNO3S/c1-15-8-7-12(16(11,13)14)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

KVOZRCRFOPSCDA-UHFFFAOYSA-N

Canonical SMILES

COCCN(CC1=CC=CC=C1)S(=O)(=O)Cl

Origin of Product

United States

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